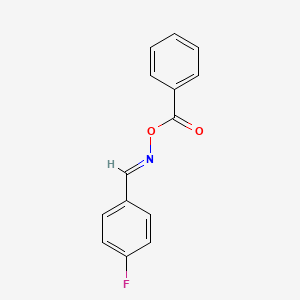

4-fluorobenzaldehyde O-benzoyloxime

Description

4-Fluorobenzaldehyde O-benzoyloxime is a synthetic oxime ester derived from 4-fluorobenzaldehyde, a para-substituted aromatic aldehyde. The compound features a benzoyloxy group (-OBz) attached to the oxime nitrogen, resulting in the structural formula C₁₄H₁₀FNO₂. Its synthesis typically involves the condensation of 4-fluorobenzaldehyde with hydroxylamine followed by benzoylation. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic frameworks such as pyrazoles, thiazoles, and chalcones, which exhibit antimicrobial, antifungal, and enzyme-inhibitory activities .

The fluorine substituent at the para position enhances electronic effects, influencing reactivity and biological interactions. For instance, the electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde group, facilitating nucleophilic additions and cyclocondensation reactions .

Properties

Molecular Formula |

C14H10FNO2 |

|---|---|

Molecular Weight |

243.23 g/mol |

IUPAC Name |

[(E)-(4-fluorophenyl)methylideneamino] benzoate |

InChI |

InChI=1S/C14H10FNO2/c15-13-8-6-11(7-9-13)10-16-18-14(17)12-4-2-1-3-5-12/h1-10H/b16-10+ |

InChI Key |

DIEBAKUPBFEXAP-MHWRWJLKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzaldehyde O-Benzoyloxime Derivatives

Key Observations :

- Electron-Withdrawing Groups (F, Cl) : Enhance electrophilicity, improving reactivity in nucleophilic additions. For example, 4-fluorobenzaldehyde O-benzoyloxime reacts efficiently with thiosemicarbazide to form pyrazoline thioamides, a precursor to antimicrobial thiazoles .

- Electron-Donating Groups (OCH₃) : Stabilize intermediates in photochemical reactions. 4-Methoxy derivatives are less reactive in polar reactions but show stability under UV irradiation .

Table 2: Reaction Yields in Cyclodextrin Complexation

| Compound | Yield (%) | Reference |

|---|---|---|

| 3-Cyclopropanmethyl-7-(3-isopropoxypropyl) derivative (F-substituted) | 72.5 | |

| 3-Cyclopropanmethyl-7-(3-ethoxypropyl) derivative (Cl-substituted) | 84.0 |

Table 3: Antimicrobial and Enzymatic Activities

Q & A

Basic: What are the standard synthetic routes for preparing 4-fluorobenzaldehyde O-benzoyloxime?

The synthesis typically involves two sequential steps:

Oxime Formation : React 4-fluorobenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux (20–25 hours) to yield the corresponding oxime intermediate.

Acylation : Treat the oxime with benzoyl chloride in anhydrous benzene or pyridine for 6–7 hours to form the O-benzoyloxime derivative .

Key Considerations :

- Purification via column chromatography (silica gel) ensures high-purity products.

- Monitor reaction progress using TLC or NMR spectroscopy to confirm intermediate formation .

Basic: How is the structural integrity of 4-fluorobenzaldehyde O-benzoyloxime verified?

Structural characterization employs:

- Spectroscopy :

- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₀FNO₂).

- X-ray Crystallography : Resolve stereochemistry (E/Z isomerism) and hydrogen-bonding networks, as demonstrated for analogous O-benzoyloximes .

Advanced: What reaction mechanisms govern the acylation of oxime intermediates?

The acylation proceeds via nucleophilic substitution:

Activation : Benzoyl chloride reacts with pyridine (base) to form a reactive acylpyridinium intermediate.

Nucleophilic Attack : The oxime oxygen attacks the electrophilic carbonyl carbon, displacing chloride.

Supporting Evidence : Kinetic studies for analogous compounds show pseudo-first-order kinetics, with rate dependence on benzoyl chloride concentration . Contradictions : Competing side reactions (e.g., over-acylation) may occur in polar solvents, necessitating strict anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.